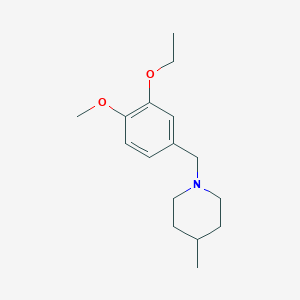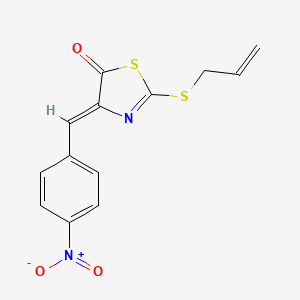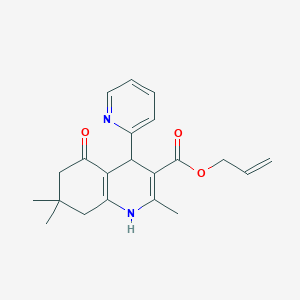![molecular formula C18H16FNO2 B4979214 8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)
8-[3-(4-fluorophenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(4-fluorophenoxy)propoxy]quinoline is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is commonly referred to as FPQ and belongs to the class of quinoline derivatives. FPQ has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of FPQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. FPQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
FPQ has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FPQ has also been found to inhibit the production of inflammatory cytokines, which play a role in the immune response. Additionally, FPQ has been shown to have antioxidant activity, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
FPQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, FPQ has been found to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, FPQ also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, FPQ has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on FPQ. One potential area of study is the development of FPQ derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FPQ and its potential applications in various diseases. Another area of study is the development of FPQ-based drug delivery systems, which may improve the efficacy and specificity of drug treatments. Finally, more research is needed to assess the safety and toxicity of FPQ in vivo, which may help to determine its potential for use in clinical settings.
Conclusion:
In conclusion, 8-[3-(4-fluorophenoxy)propoxy]quinoline is a chemical compound with potential applications in scientific research. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments, make it an interesting target for further study. Future research on FPQ may lead to the development of new treatments for various diseases and may help to improve our understanding of cellular processes.
Synthesis Methods
The synthesis of FPQ involves the reaction of 8-hydroxyquinoline with 4-fluorophenyl-3-chloropropyl ether in the presence of a base. The reaction is typically carried out in a solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FPQ.
Scientific Research Applications
FPQ has been studied for its potential application in scientific research. It has been found to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. FPQ has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
8-[3-(4-fluorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMAUEIBXZXSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)

![3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)
![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)

